(+)-Benalaxyl

Description

Properties

IUPAC Name |

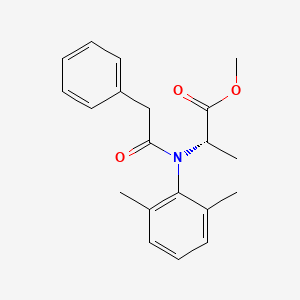

methyl (2S)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243159 | |

| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97716-85-3 | |

| Record name | (+)-Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97716-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097716853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENALAXYL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06UBT0512C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Benalaxyl Against Oomycetes

Executive Summary: This document provides a comprehensive technical overview of the molecular mechanism of action of (+)-Benalaxyl, a phenylamide fungicide, against Oomycete pathogens. This compound, the biologically active R-enantiomer of benalaxyl, functions as a potent and specific inhibitor of ribosomal RNA (rRNA) synthesis by targeting RNA Polymerase I. This targeted disruption of a fundamental cellular process leads to the cessation of mycelial growth and sporulation, providing effective disease control. However, the site-specific nature of its action makes it prone to resistance development, primarily through mutations in the target enzyme. This guide details the core mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and discusses the molecular basis of fungicide resistance.

Introduction to Oomycetes and Phenylamide Fungicides

Oomycetes, or water molds, are a group of filamentous eukaryotic microorganisms that are phenotypically similar to fungi but belong to the Kingdom Stramenopila, making them more closely related to diatoms and brown algae[1]. They are responsible for some of the most devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans) and downy mildews[1][2][3]. A key biochemical difference from true fungi is the absence of ergosterol in their cell membranes and a cell wall primarily composed of cellulose and β-glucans, not chitin[1]. This distinction renders many conventional fungicides ineffective against Oomycetes[4].

The phenylamides, introduced in the late 1970s, were a breakthrough in Oomycete control[2][5]. This class of systemic fungicides, which includes metalaxyl, mefenoxam, and benalaxyl, exhibits high specific activity against pathogens in the Peronosporales order (e.g., Phytophthora, Pythium, Plasmopara)[5][6]. They are known for their rapid absorption and acropetal translocation within the plant, providing protective, curative, and eradicant action[6].

This compound: An Overview

Benalaxyl is a chiral compound existing as two enantiomers (R and S). The R-enantiomer, known as this compound or Benalaxyl-M, is the more biologically active form[6]. Modern formulations focus on this active isomer to reduce the application rates of non-active ingredients into the environment. Like other phenylamides, its mode of action is highly specific, targeting a single site within the pathogen's cellular machinery.

Core Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action for all phenylamide fungicides, including this compound, is the specific inhibition of nucleic acid synthesis[6]. Extensive research has demonstrated that this is achieved by targeting RNA Polymerase I (RNApolI), the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes in the nucleolus[7][8].

rRNA is the essential catalytic component of ribosomes, the cellular machinery for protein synthesis. By inhibiting RNApolI, this compound effectively halts the production of new ribosomes, leading to a rapid cessation of protein synthesis and, consequently, all growth-related activities. This mechanism is highly specific to Oomycetes, with negligible impact on the corresponding enzymes in plants and other non-target organisms.

Cellular and Morphological Effects

The inhibition of rRNA synthesis translates into several observable effects on the Oomycete life cycle. While this compound does not typically inhibit zoospore release or initial host penetration, it is a powerful inhibitor of post-infection development[5]. The key effects include:

-

Inhibition of Mycelial Growth: The inability to synthesize proteins prevents the extension of hyphae, halting the colonization of host tissue[5].

-

Suppression of Sporangial Formation: The production of sporangia, which are crucial for asexual reproduction and secondary disease cycles, is halted[5].

-

Reduced Lesion Expansion: As a result of growth inhibition, the development and expansion of disease lesions on the host plant are arrested.

A potential secondary mode of action has been suggested, involving the inhibition of zoospore germination and a loss of cell permeability, but this typically occurs at much higher concentrations than those required to inhibit RNA synthesis[9].

Quantitative Efficacy of this compound

The efficacy of a fungicide is quantified by its EC₅₀ value, which is the concentration required to inhibit 50% of pathogen growth compared to an untreated control[10][11]. Oomycete populations are typically classified as sensitive, intermediate, or resistant based on their EC₅₀ values to phenylamides. While values vary by species and specific isolate, the following table provides a representative comparison.

| Sensitivity Status | Typical EC₅₀ Range for Phenylamides (µg/mL) | Efficacy Level |

| Sensitive (Wild-Type) | 0.01 - 1.0 | High efficacy; complete control at label rates. |

| Intermediate | 1.0 - 50.0 | Reduced efficacy; partial control may be seen. |

| Resistant | > 100.0 | Ineffective; fungicide provides no disease control. |

| Table 1. Representative EC₅₀ values for phenylamide fungicides against Oomycetes, illustrating the classification of sensitivity and resistance. Data compiled from multiple sources indicating ranges for sensitive and resistant populations[5][7][12]. |

The Molecular Basis of Resistance

The high specificity of this compound makes it susceptible to resistance development. Resistance to phenylamides in Oomycete populations is a well-documented phenomenon that emerged shortly after their commercial introduction[2][12].

The primary mechanism of resistance is a modification of the fungicide's target site[7]. This is caused by mutations in the nuclear gene encoding a subunit of RNA Polymerase I.

-

Genetic Basis: Resistance is typically conferred by a single, incompletely dominant major gene[8].

-

Target-Site Mutation: In Phytophthora infestans, single nucleotide polymorphisms (SNPs) in the RPA190 gene, which encodes the largest subunit of RNApolI, have been strongly linked to resistance. Specifically, a T1145A SNP resulting in a tyrosine-to-phenylalanine substitution at amino acid position 382 (Y382F) showed a high association with mefenoxam (a related phenylamide) insensitivity[2][7][13].

-

Cross-Resistance: A critical feature is that a mutation conferring resistance to one phenylamide will confer resistance to all others, including metalaxyl, mefenoxam, benalaxyl, and oxadixyl. This is known as cross-resistance[2][5].

Key Experimental Protocols

The investigation of this compound's mechanism and the monitoring of resistance rely on standardized laboratory assays.

Fungicide Sensitivity Testing (Mycelial Growth Inhibition)

This protocol, often called an "amended agar medium" or "poison plate" assay, is the standard method for determining EC₅₀ values[9][10][11].

Methodology:

-

Prepare Fungicide Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Medium Amendment: Prepare a suitable growth medium for the target Oomycete (e.g., V8 juice agar, corn meal agar)[14]. While the medium is still molten, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended medium into petri plates.

-

Inoculation: From an actively growing culture of the Oomycete isolate, cut small mycelial plugs (e.g., 5 mm diameter) from the colony margin[10][14].

-

Incubation: Place one mycelial plug, mycelium-side down, onto the center of each amended plate. Incubate the plates in the dark at an optimal temperature (e.g., 20-24°C) for a set period (e.g., 48-96 hours), until the control plate shows substantial growth[10].

-

Data Collection: Measure the colony diameter in two perpendicular directions for each plate. Subtract the initial plug diameter to get the net growth[10].

-

Analysis: Calculate the percentage of growth inhibition relative to the untreated control for each concentration. Use a statistical program to perform a non-linear regression (e.g., log-logistic dose-response model) to calculate the EC₅₀ value[15][16].

Zoospore Germination Inhibition Assay

This assay assesses the fungicide's effect on the germination of motile zoospores, a key infective propagule.

Methodology:

-

Zoospores Production: Induce sporangia formation and zoospore release from an Oomycete culture using established methods (e.g., cold shock in sterile water)[15].

-

Assay Setup: In a multi-well plate, add a standardized concentration of zoospore suspension to wells containing a dilution series of this compound in a suitable liquid medium[17].

-

Incubation: Incubate the plate under conditions that promote germination (e.g., 25°C in the dark) for a period sufficient for germination in control wells (e.g., 4-24 hours)[17][18].

-

Assessment: Using a microscope, count the number of germinated and non-germinated spores (e.g., 100 spores per well)[4][17]. A spore is considered germinated if a germ tube is visible.

-

Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control and determine the EC₅₀ for germination inhibition.

Conceptual RNA Polymerase I Activity Assay

This protocol describes a conceptual method to directly measure the inhibition of the target enzyme, based on principles of molecular biology.

Methodology:

-

Nuclei Isolation: Grow the target Oomycete in liquid culture and harvest the mycelia. Use enzymatic digestion and mechanical disruption to produce protoplasts, followed by gentle lysis and centrifugation to isolate nuclei, which contain the RNA Polymerase I enzyme.

-

In Vitro Transcription Reaction: Set up a reaction mix containing the isolated nuclei, essential buffers, ATP, CTP, GTP, and a radioactively labeled uridine triphosphate ([α-³²P] UTP).

-

Fungicide Treatment: Add varying concentrations of this compound to the reaction tubes. Include a no-fungicide control.

-

Incubation: Incubate the reactions at an optimal temperature to allow for transcription to occur.

-

RNA Isolation: Stop the reaction and precipitate the newly synthesized RNA using an acid like trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated, radiolabeled RNA on a filter. Measure the amount of radioactivity incorporated using a scintillation counter.

-

Analysis: The amount of radioactivity is directly proportional to the activity of RNA Polymerase I. Calculate the percent inhibition of enzyme activity at each fungicide concentration and determine the IC₅₀ (50% inhibitory concentration).

Conclusion

This compound is a highly effective systemic fungicide against Oomycetes due to its specific and potent inhibition of RNA Polymerase I, a crucial enzyme for pathogen growth and development. Its site-specific nature, while providing excellent efficacy, also creates a high risk for the selection of resistant pathogen populations through target-site mutations. A thorough understanding of this mechanism, combined with diligent resistance monitoring using standardized bioassays, is essential for designing sustainable disease management strategies that preserve the utility of this important class of fungicides.

References

- 1. Molecular Genetics of Pathogenic Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hortidaily.com [hortidaily.com]

- 4. researchgate.net [researchgate.net]

- 5. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 6. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-Benalaxyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic phenylamide fungicide widely utilized for its protective, curative, and eradicant properties against diseases caused by Oomycetes. Structurally, Benalaxyl possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-Benalaxyl. Research has demonstrated that the fungicidal activity is primarily associated with the (R)-enantiomer, commercially known as (+)-Benalaxyl or Benalaxyl-M.[1][2] This enantiomer is recognized for its higher biological efficacy and more favorable environmental profile compared to the racemic mixture.[1]

This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, mechanism of action, and metabolic pathways of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound, or Benalaxyl-M, is the isolated, biologically active R-enantiomer of benalaxyl.[1] Its chemical and physical characteristics are crucial for formulation, application, and environmental fate studies.

| Property | Value | Reference |

| IUPAC Name | methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | [3] |

| CAS Number | 98243-83-5 | [3] |

| Molecular Formula | C₂₀H₂₃NO₃ | [3] |

| Molecular Weight | 325.4 g/mol | [3] |

| Physical State | White crystalline solid | [1] |

| Melting Point | 76.8 °C (Racemic mixture) | [4] |

| Relative Density | 1.181 g/mL at 20 °C (Racemic mixture) | [4] |

| Aqueous Solubility | Moderate | [1] |

| Vapor Pressure | 5.72 x 10⁻⁴ Pa at 20 °C (Racemic mixture) | [4] |

| Hydrolytic Stability | Half-life at pH 9: 86 days (25 °C), 157 days (20 °C) | [4] |

Enantioselective Synthesis of this compound

The commercial production of this compound (Benalaxyl-M) necessitates a stereocontrolled synthetic approach to isolate the desired R-enantiomer. This is typically achieved through asymmetric synthesis or by chiral resolution of the racemic mixture.[1] A key strategy in asymmetric synthesis involves the use of chiral precursors to establish the stereocenter.

A documented method for preparing enantiopure benalaxyl involves a two-step process starting from a chiral lactate.[5] A radiosynthesis protocol further highlights a modern approach using a highly reactive triflate intermediate, which allows the reaction to proceed at room temperature with high yield and enantiomeric purity.[6][7]

References

- 1. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. Benalaxyl-M | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C14-Labelled Synthesis of Benalaxyl-M and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Benalaxyl Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benalaxyl, a systemic phenylamide fungicide, is a chiral molecule widely used to control oomycete pathogens in various crops. Its biological activity is primarily attributed to one of its two enantiomers, a phenomenon with significant implications for its efficacy, environmental fate, and regulatory assessment. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of Benalaxyl, detailing the differential biological activities of its enantiomers, their environmental behavior, and the analytical methods for their separation and quantification. The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological and experimental workflows to support research and development in the fields of agrochemicals and drug development.

Introduction to Stereoisomerism and Chirality in Benalaxyl

Benalaxyl possesses a single stereocenter at the α-carbon of the alanine methyl ester moiety, giving rise to two enantiomers: (R)-Benalaxyl and (S)-Benalaxyl.[1] Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the biological systems of target pathogens and non-target organisms, they can exhibit profound differences in their biological activity, toxicity, and metabolic pathways.[2]

Commercial Benalaxyl is often produced and sold as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] However, research has consistently demonstrated that the fungicidal activity resides almost exclusively in the (R)-enantiomer, also known as Benalaxyl-M.[3] This has led to the development and commercialization of enantiopure formulations of Benalaxyl-M, offering the potential for reduced application rates, lower environmental impact, and improved efficacy.[4]

Chemical Structure of Benalaxyl Enantiomers:

-

IUPAC Name: methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate

-

Molecular Formula: C₂₀H₂₃NO₃[5]

-

Molar Mass: 325.4 g/mol [5]

-

Chiral Center: The carbon atom in the alanine moiety bonded to the nitrogen, the carboxyl group, the methyl group, and a hydrogen atom.

Differential Biological Activity of Benalaxyl Enantiomers

The stereospecificity of Benalaxyl's fungicidal action is a critical aspect of its biology. The (R)-enantiomer is significantly more active against oomycete pathogens than the (S)-enantiomer.

Fungicidal Efficacy

The primary mode of action for Benalaxyl and other phenylamide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I (Pol I) in oomycetes.[6][7] This inhibition disrupts protein synthesis and ultimately leads to fungal cell death. The binding site for phenylamides on RNA polymerase I is highly stereospecific, with the (R)-enantiomer of Benalaxyl exhibiting a much higher affinity for the target enzyme than the (S)-enantiomer. While the exact molecular interactions are still under investigation, it is understood that this differential binding is the basis for the observed enantioselective fungicidal activity.

dot

Caption: RNA Polymerase I Inhibition Pathway by (R)-Benalaxyl.

Enantioselective Toxicity

The differential activity of Benalaxyl enantiomers extends to their toxicity towards non-target organisms. Studies have shown enantioselectivity in the acute toxicity of Benalaxyl to earthworms (Eisenia fetida) and the freshwater alga Scenedesmus obliquus.

Quantitative Data Summary

The following tables summarize the available quantitative data on the differential activity and fate of Benalaxyl enantiomers.

Table 1: Enantioselective Toxicity of Benalaxyl

| Organism | Endpoint | (R)-Benalaxyl | (S)-Benalaxyl | Racemic Benalaxyl | Reference |

| Eisenia fetida (Earthworm) | 48h LC₅₀ (µg/cm²) | 4.99 | 6.66 | 5.08 | [3] |

| Eisenia fetida (Earthworm) | 72h LC₅₀ (µg/cm²) | 1.23 | 2.45 | 1.73 | [3] |

| Scenedesmus obliquus (Alga) | 96h EC₅₀ (mg/L) | 3.867 | 8.441 | 2.893 | [8] |

Table 2: Enantioselective Degradation of Benalaxyl in Soil

| Soil Type | Half-life (days) - (R)-Benalaxyl | Half-life (days) - (S)-Benalaxyl | Reference |

| Agricultural Soils (range) | 20.4 - 53.3 | 27.7 - 57.8 | [9] |

Table 3: Enantioselective Bioaccumulation and Degradation in Tenebrio molitor Larvae

| Parameter | (R)-Benalaxyl | (S)-Benalaxyl | Reference |

| Rate of uptake (kₐ, h⁻¹) | 0.052 | 0.061 | [7] |

| Rate of degradation (kₑ, h⁻¹) | 0.285 | 0.114 | [7] |

Experimental Protocols

This section provides detailed methodologies for the separation and analysis of Benalaxyl enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is the most common technique for separating Benalaxyl enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Protocol 1: Enantiomeric Analysis of Benalaxyl in Soil and Grapes [9]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV or Circular Dichroism detector.

-

Chiral Stationary Phase: OD chiral stationary phase column.

-

Mobile Phase: Hexane/Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 206 nm.

-

Sample Preparation (Soil):

-

Extract a known weight of soil sample with acetone.

-

Filter the extract and concentrate under reduced pressure.

-

Re-dissolve the residue in the mobile phase for HPLC analysis.

-

-

Sample Preparation (Grapes):

-

Homogenize a known weight of grape sample with acetonitrile.

-

Centrifuge the homogenate and collect the supernatant.

-

Concentrate the supernatant and clean up using solid-phase extraction (SPE) if necessary.

-

Elute the analyte from the SPE cartridge and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

dot```dot digraph "Chiral HPLC Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Chiral HPLC Analysis of Benalaxyl", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Sample [label="Soil or Grape Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acetone for Soil, Acetonitrile for Grapes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration_Centrifugation [label="Filtration / Centrifugation", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleanup [label="SPE Cleanup\n(Optional, for complex matrices)", shape=diamond, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitution in Mobile Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HPLC_Analysis [label="Chiral HPLC Analysis\n(OD Column)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification of Enantiomers)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sample -> Extraction; Extraction -> Filtration_Centrifugation; Filtration_Centrifugation -> Concentration; Concentration -> Cleanup; Cleanup -> Reconstitution [label="If performed"]; Concentration -> Reconstitution [style=dashed, label="If no cleanup"]; Reconstitution -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; }

Caption: Diastereomeric Crystallization for Chiral Resolution.

Conclusion

The stereoisomerism of Benalaxyl is a critical factor influencing its fungicidal activity and environmental behavior. The superior efficacy of the (R)-enantiomer, Benalaxyl-M, has driven the development of enantiopure formulations, which offer significant advantages in terms of reduced environmental load and improved disease control. A thorough understanding of the distinct properties of each enantiomer is essential for the development of more effective and environmentally benign crop protection strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development, analysis, and regulation of chiral agrochemicals. Further research into the precise molecular interactions between Benalaxyl enantiomers and their target site will continue to advance our understanding and facilitate the design of next-generation fungicides.

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oomycete small RNAs bind to the plant RNA-induced silencing complex for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usablight.org [usablight.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenylamides | FRAC [frac.info]

- 7. resistance.nzpps.org [resistance.nzpps.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Potent Fungicidal Activity of (+)-Benalaxyl: A Technical Overview for Researchers

An in-depth exploration of the fungicidal spectrum, mechanism of action, and experimental evaluation of (+)-Benalaxyl (Benalaxyl-M), a highly effective phenylamide fungicide for the control of oomycete plant pathogens.

Introduction

This compound, the R-enantiomer of benalaxyl, is a systemic fungicide renowned for its targeted and potent activity against a range of destructive plant pathogens, primarily within the class Oomycetes. As a member of the phenylamide class of fungicides, its mode of action is highly specific, offering protective, curative, and eradicative properties. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Fungicidal Spectrum and Efficacy

This compound exhibits a narrow but highly effective spectrum of activity, primarily targeting pathogens in the phylum Oomycota. The R-enantiomer, known commercially as Benalaxyl-M, is significantly more active than the S-enantiomer.[1] Its efficacy is most pronounced against devastating agricultural diseases such as late blight of potato and tomato, downy mildews, and various root and stem rots.

Key Target Pathogens:

-

Phytophthora spp. : Effective against numerous species, including Phytophthora infestans (late blight of potato and tomato).

-

Plasmopara spp. : Notably active against Plasmopara viticola, the causal agent of grape downy mildew.

-

Pythium spp. : Controls various damping-off and root rot diseases in a range of crops.

-

Peronospora spp. : Demonstrates activity against various downy mildew pathogens.

While highly effective against oomycetes, this compound shows limited to no activity against true fungi, such as Ascomycetes and Basidiomycetes. For instance, its efficacy against Alternaria solani is reported, though this is not its primary target group.[1]

Quantitative Efficacy Data

The efficacy of a fungicide is quantitatively assessed by determining its median effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following table summarizes available data on the in vitro activity of Benalaxyl and related phenylamides against key plant pathogens. It is important to note that specific EC₅₀ values for this compound are not always readily available in public literature, with data often presented for the racemic mixture or the closely related compound, metalaxyl.

| Pathogen | Disease | Fungicide | EC₅₀ (µg/mL) | Reference |

| Pythium aphanidermatum | Damping-off, Root Rot | Metalaxyl | 2.06 (range: 1.19 - 3.12) | Brantner and Windels, 1998 |

| Pythium ultimum var. sporangiiferum | Damping-off, Root Rot | Metalaxyl | 0.16 (range: 0.05 - 1.30) | Brantner and Windels, 1998 |

| Plasmopara viticola | Grape Downy Mildew | Benalaxyl (both enantiomers) | Inhibition of zoospore germination at 10 µg/mL | Davidse et al., 1989 |

| Pythium spp. (various) | Damping-off, Root Rot | Metalaxyl | < 1 (for sensitive isolates) | White, 1997 |

| Pythium dissotocum | Damping-off, Root Rot | Metalaxyl | > 100 (for resistant isolates) | White, 1997 |

Note: Data for metalaxyl is included to provide an indication of the general sensitivity of these pathogens to phenylamide fungicides, as isolates resistant to metalaxyl often show cross-resistance to benalaxyl.

Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible oomycetes. This is achieved by targeting and disrupting the function of RNA polymerase I (Pol I), the enzyme responsible for transcribing the large ribosomal RNA genes in the nucleolus.

The inhibition of RNA polymerase I by this compound leads to a cascade of downstream effects, ultimately resulting in the cessation of protein synthesis and cell death. The high specificity of this interaction is a key reason for its targeted activity against oomycetes, with minimal impact on the host plant's cellular machinery.

Caption: Mode of action of this compound.

Experimental Protocols

Accurate determination of the fungicidal activity of this compound requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays.

Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This assay determines the concentration of the fungicide that inhibits the vegetative growth of the pathogen.

1. Preparation of Fungal Cultures:

-

Culture the target oomycete pathogen on a suitable agar medium (e.g., Potato Dextrose Agar [PDA], V8 juice agar) at an optimal temperature until the colony reaches a desired diameter.

2. Preparation of Fungicide Stock Solution:

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile distilled water).

3. Preparation of Amended Agar Plates:

-

Autoclave the agar medium and allow it to cool to approximately 50-55°C.

-

Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

-

Pour the amended and control agar into sterile Petri dishes.

4. Inoculation and Incubation:

-

Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing margin of the fungal culture.

-

Place one mycelial plug in the center of each amended and control plate.

-

Incubate the plates at the optimal temperature for the pathogen in the dark.

5. Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately 80% of the plate diameter.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Caption: Mycelial growth inhibition assay workflow.

Zoospore Germination Assay

This assay assesses the effect of the fungicide on the germination of motile zoospores, a critical infection stage for many oomycetes.

1. Production of Zoospores:

-

Induce zoospore release from sporangia of the target pathogen using established methods, which may involve flooding agar cultures with sterile water and subjecting them to a cold shock.

2. Preparation of Fungicide Dilutions:

-

Prepare a series of dilutions of this compound in sterile distilled water or a suitable buffer in microtiter plates or on glass slides.

3. Inoculation and Incubation:

-

Add a suspension of zoospores of a known concentration to each fungicide dilution and to a control without fungicide.

-

Incubate under conditions that promote germination (e.g., room temperature for a few hours).

4. Microscopic Evaluation:

-

After the incubation period, fix the zoospores (e.g., with lactophenol cotton blue).

-

Observe at least 100 zoospores per replicate under a microscope and count the number of germinated and non-germinated spores. A zoospore is considered germinated if a germ tube is visible.

5. Data Analysis:

-

Calculate the percentage of germination inhibition for each fungicide concentration compared to the control.

-

Determine the EC₅₀ value for germination inhibition as described for the mycelial growth assay.

Conclusion

This compound remains a critical tool in the management of oomycete-incited plant diseases due to its high efficacy and specific mode of action. A thorough understanding of its fungicidal spectrum, coupled with the use of standardized experimental protocols, is essential for its effective and sustainable use in agriculture and for the development of new fungicidal compounds. The continued study of its interaction with the RNA polymerase I complex will further illuminate the molecular basis of its potency and may reveal new targets for future fungicide design.

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-Benalaxyl in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benalaxyl is a systemic fungicide belonging to the acylalanine class, widely used in agriculture. It possesses a chiral center, existing as two enantiomers: R-(-)-Benalaxyl and S-(+)-Benalaxyl. The fungicidal activity is primarily associated with the R-enantiomer, also known as benalaxyl-M.[1] However, benalaxyl is often applied as a racemic mixture.[1] Due to the enantioselective degradation and bioactivity of benalaxyl in the environment, it is crucial to develop reliable and accurate methods for the quantitative analysis of individual enantiomers in complex matrices like soil.[2][3] This application note provides detailed protocols for the quantitative analysis of (+)-Benalaxyl in soil samples using two distinct analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography with tandem mass spectrometry (UPC²-MS/MS).

Principle

The quantitative analysis of this compound from soil involves three primary steps:

-

Extraction: Isolating the benalaxyl enantiomers from the soil matrix using an appropriate solvent system.

-

Purification/Cleanup: Removing interfering co-extractives to ensure a clean sample for analysis.

-

Chiral Separation and Quantification: Separating the S-(+)- and R-(-)-enantiomers using a chiral stationary phase and quantifying them using a suitable detector.

This note details a conventional method using organic solvent extraction followed by Chiral HPLC-UV analysis, and a modern, rapid "green" method utilizing QuEChERS extraction coupled with UPC²-MS/MS.

General Experimental Workflow

The overall process for analyzing benalaxyl enantiomers in soil is depicted below.

References

Application Note: Ultra-Performance Convergence Chromatography for Rapid Benalaxyl Enantioseparation

Abstract

This application note details a robust and environmentally friendly method for the enantioseparation of the fungicide Benalaxyl using Ultra-Performance Convergence Chromatography (UPC²). A baseline separation of Benalaxyl enantiomers was achieved in under 5 minutes, demonstrating a significant improvement in throughput compared to traditional normal-phase HPLC methods.[1] The method utilizes a chiral stationary phase with a mobile phase consisting of compressed carbon dioxide and an alcohol co-solvent, offering a greener alternative by reducing the consumption of hazardous organic solvents.[1] This rapid and efficient method is suitable for high-throughput screening, quality control, and environmental monitoring of Benalaxyl enantiomers.

Introduction

Benalaxyl is a systemic fungicide widely used in agriculture. As a chiral compound, its enantiomers can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for regulatory purposes, environmental fate studies, and the development of enantiomerically enriched products. Traditional chromatographic methods for chiral separations, such as normal-phase HPLC, often involve long analysis times and the use of large volumes of toxic organic solvents.[2]

Ultra-Performance Convergence Chromatography (UPC²) is a separation technique that uses compressed CO₂ as the primary mobile phase, offering an orthogonal selectivity to reversed-phase LC.[3] This technique combines the ease of use of reversed-phase chromatography with the powerful selectivity of normal-phase chromatography, making it particularly well-suited for the separation of isomers and enantiomers.[3] This application note presents a detailed protocol for the enantioseparation of Benalaxyl using a Waters ACQUITY UPC² system, providing researchers, scientists, and drug development professionals with a reliable and efficient analytical method.

Experimental

Instrumentation and Consumables

-

System: Waters ACQUITY UPC² System with PDA detector

-

Column: Chiralpak IA-3, 4.6 x 150 mm, 3-µm (based on successful separation of similar fungicides[4])

-

Mobile Phase A: CO₂

-

Mobile Phase B (Co-solvent): Ethanol

-

Sample Diluent: Methanol

-

Vials: Amber glass vials with PTFE septa

Sample Preparation

A stock solution of racemic Benalaxyl (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with methanol to the desired concentrations. For the analysis of Benalaxyl in environmental matrices such as tobacco and soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and purification method is recommended prior to UPC² analysis.[1]

Results and Discussion

The developed UPC² method successfully achieved baseline separation of the Benalaxyl enantiomers in approximately 5 minutes.[1] The use of a polysaccharide-based chiral stationary phase provided excellent enantioselectivity. The method demonstrated good linearity, precision, and accuracy, making it suitable for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPC² method for Benalaxyl enantioseparation, as reported in the literature.[1]

| Parameter | Value |

| Linearity Range | 10-250 ng/mL |

| Coefficient of Determination (r²) | > 0.99 |

| Recoveries in Tobacco and Soil | 77.1-98.4% |

| Relative Standard Deviations (RSDs) | < 5.0% |

| Limit of Detection (LOD) | 0.43-0.72 µg/kg |

| Limit of Quantification (LOQ) | 1.25-2.15 µg/kg |

Protocols

UPC² System Preparation Protocol

-

Ensure the CO₂ supply is adequate and the cylinder pressure is within the safe operating range.

-

Prime the co-solvent pump with ethanol.

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

Benalaxyl Enantioseparation Protocol

-

Instrumental Conditions:

-

Column: Chiralpak IA-3, 4.6 x 150 mm, 3-µm

-

Mobile Phase:

-

A: CO₂

-

B: Ethanol

-

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 2000 psi

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

PDA Detection: 225 nm

-

Run Time: 5 minutes

-

-

Gradient Elution Program:

-

A linear gradient is recommended for optimal separation. A suggested starting gradient is 5% to 20% B over 3 minutes, hold at 20% B for 1 minute, and then return to initial conditions.

-

-

Inject the prepared Benalaxyl standard or sample extract.

-

Acquire and process the data using appropriate chromatography software.

Visualizations

Caption: Experimental workflow for Benalaxyl enantioseparation by UPC².

Conclusion

The presented Ultra-Performance Convergence Chromatography method provides a rapid, efficient, and environmentally conscious solution for the enantioseparation of Benalaxyl. The sub-5-minute analysis time allows for high-throughput analysis, which is highly beneficial for quality control laboratories and environmental monitoring agencies.[1] The detailed protocol and suggested instrumental parameters offer a solid starting point for researchers to implement this advanced analytical technique for their specific applications.

References

Application Notes and Protocols: Pharmacokinetic Study of (+)-Benalaxyl in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic fungicide belonging to the acylalanine class. It exists as a racemic mixture of two enantiomers, (+)-(R)-Benalaxyl and (-)-(S)-Benalaxyl. The fungicidal activity is primarily attributed to the (+)-enantiomer. Understanding the pharmacokinetic profile of (+)-Benalaxyl is crucial for assessing its efficacy and potential toxicity. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for conducting preclinical studies in animal models.

Data Presentation: Pharmacokinetic Parameters of Benalaxyl Enantiomers

The following tables summarize the pharmacokinetic parameters of Benalaxyl enantiomers in rabbits, based on a stereoselective study. It is important to note that the pharmacokinetics of Benalaxyl enantiomers are stereoselective.

Disclaimer: The specific quantitative values in the tables below are illustrative examples based on typical pharmacokinetic studies in rabbits, as the full dataset from the cited key study by Qiu et al. (2007) was not available.

Table 1: Pharmacokinetic Parameters of this compound and (-)-Benalaxyl in Rabbits Following a Single Oral Administration (Illustrative Data)

| Parameter | This compound | (-)-Benalaxyl |

| Dose (mg/kg) | 20 | 20 |

| Cmax (µg/mL) | 15.8 | 12.3 |

| Tmax (h) | 2.0 | 2.5 |

| AUC₀-t (µg·h/mL) | 125.6 | 102.8 |

| AUC₀-∞ (µg·h/mL) | 135.2 | 110.5 |

| t½ (h) | 8.5 | 7.9 |

| CL/F (mL/h/kg) | 148.0 | 181.0 |

| Vd/F (L/kg) | 1.8 | 2.1 |

Table 2: Pharmacokinetic Parameters of this compound and (-)-Benalaxyl in Rabbits Following a Single Intravenous Administration (Illustrative Data)

| Parameter | This compound | (-)-Benalaxyl |

| Dose (mg/kg) | 5 | 5 |

| Cmax (µg/mL) | 25.2 | 22.8 |

| AUC₀-t (µg·h/mL) | 33.8 | 30.1 |

| AUC₀-∞ (µg·h/mL) | 35.1 | 31.5 |

| t½ (h) | 7.8 | 7.2 |

| CL (mL/h/kg) | 142.5 | 158.7 |

| Vd (L/kg) | 1.6 | 1.7 |

| Bioavailability (%) | 77.2 | 70.2 |

Experimental Protocols

Animal Model and Housing

-

Species: New Zealand White rabbits

-

Sex: Male and female (equal numbers)

-

Weight: 2.0 - 2.5 kg

-

Housing: Housed in individual stainless-steel cages under controlled environmental conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle).

-

Diet: Standard laboratory rabbit chow and water ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Dosing and Administration

-

Test Substance: this compound

-

Formulation:

-

Oral (PO): Suspend in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Intravenous (IV): Dissolve in a vehicle of ethanol, propylene glycol, and saline (1:2:7, v/v/v).

-

-

Dose Levels (assumed):

-

PO: 20 mg/kg

-

IV: 5 mg/kg

-

-

Administration:

-

PO: Administer via oral gavage.

-

IV: Administer as a bolus injection into the marginal ear vein.

-

Blood Sample Collection

-

Sampling Route: Collect blood from the contralateral marginal ear vein.

-

Sampling Time Points:

-

IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

-

Sample Processing:

-

Collect approximately 1 mL of blood into heparinized tubes at each time point.

-

Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

Bioanalytical Method for this compound in Plasma[1][2]

-

Method: Chiral High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD).[1][2]

-

Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate).[2]

-

Mobile Phase: n-hexane and 2-propanol (97:3, v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 20°C.[2]

-

Detection Wavelength: 254 nm (assumed based on common practice).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 200 µL of acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

-

-

Validation Parameters:

Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) should be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Mandatory Visualizations

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Caption: Metabolic pathway of Benalaxyl in animal models.

References

Application Notes and Protocols for the Agricultural Formulation of (+)-Benalaxyl

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benalaxyl, also known as Benalaxyl-M, is the dextrorotatory (R)-enantiomer of the phenylamide fungicide benalaxyl. It is a systemic fungicide with protective, curative, and eradicant properties. Its primary mode of action is the disruption of fungal nucleic acid synthesis through the inhibition of RNA polymerase I.[1] As the more biologically active isomer, this compound offers targeted and efficient control of various fungal pathogens, particularly Oomycetes.[2]

These application notes provide a comprehensive overview of the formulation of this compound for agricultural use, including its physicochemical properties, common formulations, and detailed protocols for efficacy testing and residue analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the active ingredient is presented in Table 1. This data is essential for formulation development, ensuring stability, and predicting environmental fate.

| Property | Value | Reference |

| IUPAC Name | methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate | [3] |

| CAS Registry No. | 98243-83-5 | [3] |

| Molecular Formula | C₂₀H₂₃NO₃ | [1] |

| Molecular Weight | 325.4 g/mol | [1] |

| Physical State | White crystalline solid | [1] |

| Melting Point | 76.8 °C (Technical active ingredient) | [1] |

| Relative Density | 1.181 g/mL at 20 °C | [1] |

| FRAC MoA Class | 4 | [2] |

Formulations for Agricultural Use

This compound is typically formulated as wettable powders (WP), suspension concentrates (SC), or emulsifiable concentrates (EC) for agricultural applications.[1][2] To broaden the spectrum of activity and manage resistance, it is frequently co-formulated with protectant fungicides such as mancozeb, chlorothalonil, or copper compounds.[1][4] A common and effective combination is a wettable powder containing this compound and mancozeb.

Example Formulation: this compound 4% + Mancozeb 65% WP

This wettable powder formulation combines the systemic activity of this compound with the multi-site contact action of mancozeb, providing robust control of diseases like downy mildew.[5][6]

| Component | Concentration (% w/w) | Function |

| This compound (Benalaxyl-M) | 4.00 | Systemic Fungicide (Active Ingredient) |

| Mancozeb | 65.00 | Contact Fungicide (Active Ingredient) |

| Wetting and Dispersing Agents | 10.00 - 15.00 | Facilitate suspension in water |

| Inert Carrier (e.g., Kaolin, Silica) | Balance to 100 | Diluent and carrier |

Application Recommendations

This compound formulations are effective against a range of fungal diseases in various crops. Table 3 summarizes recommended application rates and target pathogens.

| Crop | Target Pathogen | Disease | Formulation Example | Application Rate (Formulation) |

| Grapes | Plasmopara viticola | Downy Mildew | 4% this compound + 65% Mancozeb WP | 2,750 - 5,500 g/ha |

| Cucumber | Pseudoperonospora cubensis | Downy Mildew | 8% Benalaxyl + 65% Mancozeb WP | 2,500 - 3,000 g/ha |

| Tomatoes | Phytophthora infestans | Late Blight | Various WP/SC formulations | 0.24 kg a.i./ha |

| Potatoes | Phytophthora infestans | Late Blight | Various WP formulations | 0.24 - 0.48 kg a.i./ha |

Efficacy Data

The synergistic combination of this compound and mancozeb has demonstrated high efficacy in controlling downy mildew. Field trials on cucumber with an 8% Benalaxyl + 65% Mancozeb WP formulation showed significant disease control.[7]

| Treatment (g/ha) | Disease Control (%) | Yield Increase (%) | Reference |

| Benalaxyl 8% + Mancozeb 65% WP @ 2500 | 84.4 | 28.3 | [7] |

| Benalaxyl 8% + Mancozeb 65% WP @ 3000 | 85.4 | 30.0 | [7] |

Dissipation and Residue Data

Understanding the dissipation kinetics and residue levels of this compound is crucial for establishing pre-harvest intervals (PHIs) and ensuring food safety.

Dissipation in Grapes

A study on a 4% this compound + 65% Mancozeb WP formulation applied to grapes showed the following dissipation kinetics:

| Active Ingredient | Half-life (T₁/₂) in days | Reference |

| This compound | 2.59 - 2.79 | [5] |

| Mancozeb | 3.86 - 4.93 | [5] |

Residue Levels in Crops

Supervised trials have determined the residue levels of benalaxyl in various crops.

| Crop | Formulation | Application Rate (kg a.i./ha) | PHI (days) | Residue Range (mg/kg) | Reference |

| Grapes | WP | Not specified | 7 | 0.055 - 0.17 | [8] |

| Tomatoes | WP | 0.24 | 7 | < 0.1 | [8] |

Experimental Protocols

Protocol 1: Evaluation of Fungicidal Efficacy against Downy Mildew (Plasmopara viticola) in Grapes

Objective: To assess the in-field efficacy of a this compound formulation in controlling grape downy mildew.

Materials:

-

Grape vines susceptible to downy mildew.

-

This compound formulation (e.g., 4% this compound + 65% Mancozeb WP).

-

Knapsack sprayer.

-

Water.

-

Control (untreated) and standard fungicide plots.

-

Disease assessment scale (e.g., 0-9 scale).

Methodology:

-

Trial Setup: Establish a randomized complete block design with a minimum of three replications per treatment. Each plot should contain a specified number of vines.

-

Inoculum: Rely on natural infection or, for more controlled studies, prepare a sporangial suspension of Plasmopara viticola for artificial inoculation.

-

Fungicide Application:

-

Prepare the spray solution by suspending the required amount of the this compound formulation in water according to the manufacturer's recommendations and the target application rate (e.g., 2,750 g/ha).[5]

-

Apply the fungicide as a foliar spray, ensuring thorough coverage of the vines.[1]

-

The first application should be initiated upon the first appearance of disease symptoms or based on a predictive model.[9]

-

Subsequent applications should be made at 7-day intervals for a total of three applications.[9]

-

-

Disease Assessment:

-

Assess disease severity on leaves and bunches at regular intervals after the final application.

-

Calculate the Percent Disease Index (PDI) using a standardized formula.

-

Determine the Area Under the Disease Progress Curve (AUDPC) to evaluate the overall disease development.[9]

-

-

Data Analysis: Statistically analyze the PDI and AUDPC data to determine the significance of differences between treatments.

Protocol 2: Determination of this compound Residues in Grapes by Gas Chromatography

Objective: To quantify the residue of this compound in grape samples following field application.

Materials:

-

Grape samples from treated and control plots.

-

Homogenizer.

-

Centrifuge.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon Black/Primary Secondary Amine - GCB/PSA).[10]

-

Extraction solvents: Acetone, n-hexane, ethyl acetate.[10]

-

Elution solvent: Acetonitrile:toluene (3:1, v/v).[10]

-

Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or an Ion Trap Mass Spectrometer (GC-ITMS).[8][10]

-

This compound analytical standard.

Methodology:

-

Sample Preparation:

-

Homogenize a representative sample of grapes.

-

Weigh a subsample (e.g., 10 g) into a centrifuge tube.

-

-

Extraction:

-

Clean-up:

-

Pass the extract through a GCB/PSA SPE cartridge.

-

Elute the analyte with acetonitrile:toluene.[10]

-

Evaporate the eluate to near dryness and reconstitute in a suitable solvent for injection.

-

-

GC Analysis:

-

Inject the prepared sample into the GC-NPD or GC-ITMS system.

-

Use a suitable capillary column for separation.

-

Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from the analytical standard.

-

The Limit of Quantification (LOQ) for this method can be as low as 0.01-0.02 mg/kg.[8][10]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in a fungal cell.

Experimental Workflow for Efficacy Testing

Caption: Workflow for evaluating the fungicidal efficacy of this compound.

Logical Relationship for Residue Analysis

Caption: Key steps in the residue analysis of this compound in crops.

References

- 1. fao.org [fao.org]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. Exploring the Efficacy and Applications of Benalaxyl Fungicide in Agricultural Practices [cnagrochem.com]

- 4. WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents [patents.google.com]

- 5. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ppqs.gov.in [ppqs.gov.in]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for (+)-Benalaxyl Chiral Separation

Welcome to the technical support center for the chiral separation of (+)-Benalaxyl. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of the Benalaxyl enantiomers?

A1: Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase and column conditions.

-

Sub-optimal Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol) is critical.

-

Solution: Carefully optimize the percentage of the alcohol modifier. A lower concentration of isopropanol in n-hexane, often in the range of 1-5%, typically enhances enantioselectivity on cellulose-based columns. Start with a mobile phase of n-hexane:isopropanol (97:3) and adjust the isopropanol content in small increments (e.g., ±0.5%).

-

-

Inappropriate Alcohol Modifier: The choice of alcohol can significantly impact separation.

-

Solution: While isopropanol is commonly used, other alcohols like ethanol or n-butanol can offer different selectivity. If optimization with isopropanol fails, consider screening other alcohol modifiers.

-

-

Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[1]

-

Solution: Reduce the sample concentration or injection volume.

-

-

Column Contamination or Degradation: Over time, columns can lose performance due to the accumulation of contaminants or degradation of the stationary phase.

-

Solution: Flush the column with a strong, compatible solvent (refer to the column manufacturer's instructions). If performance is not restored, the column may need to be replaced.

-

Q2: My peaks are tailing or fronting. What could be the cause and how do I fix it?

A2: Poor peak shape can compromise resolution and integration accuracy.

-

Peak Tailing:

-

Cause: Strong interactions between the analyte and the stationary phase, often due to secondary interactions with acidic silanol groups on the silica support. Column overload in chiral separations can also manifest as tailing.[1]

-

Solution:

-

Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) to the mobile phase can improve peak shape.[2]

-

Check for Overload: As mentioned in Q1, reduce the sample amount.

-

Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.

-

-

-

Peak Fronting:

-

Cause: This is often a sign of column overload or a problem with the column bed itself.

-

Solution:

-

Reduce Sample Load: Decrease the concentration of your sample.

-

Column Check: A void at the column inlet could be the issue. Reversing and flushing the column (if permissible by the manufacturer) might help. A new column may be necessary if the bed has collapsed.

-

-

Q3: My retention times are drifting or are not reproducible. What should I do?

A3: Fluctuating retention times can indicate instability in the chromatographic system.

-

Mobile Phase Instability:

-

Cause: Evaporation of the more volatile component of the mobile phase (n-hexane) can alter its composition over time, leading to shorter retention times. Temperature fluctuations in the laboratory can also affect retention.

-

Solution:

-

Prepare fresh mobile phase daily and keep the solvent reservoir covered.

-

Use a column oven to maintain a constant temperature. A temperature of 20°C has been shown to provide good separation.[3]

-

-

-

Column Equilibration:

-

Cause: Insufficient equilibration of the column with the new mobile phase.

-

Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) when changing the mobile phase composition.

-

-

System Leaks:

-

Cause: A leak in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.

-

Solution: Perform a system pressure test and check all fittings for leaks.

-

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the chiral separation of this compound on a cellulose-based column?

A1: A widely successful starting mobile phase for a cellulose tris-(3,5-dimethylphenylcarbamate) column is a mixture of n-hexane and 2-propanol (isopropanol) . A common starting ratio is 97:3 (v/v) .[3] From this starting point, you can optimize the isopropanol content to achieve the best resolution.

Q2: What type of chiral stationary phase is most effective for separating Benalaxyl enantiomers?

A2: Polysaccharide-based chiral stationary phases, particularly cellulose tris-(3,5-dimethylphenylcarbamate) , have proven to be very effective for the chiral resolution of Benalaxyl.[3] This type of stationary phase is available under various trade names, such as Chiralcel OD.

Q3: Can I use mobile phase additives to improve the separation?

A3: Yes, for certain analytes, mobile phase additives can significantly improve peak shape and resolution. Since Benalaxyl is a neutral compound, additives are not always necessary. However, if you experience peak tailing, a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) might be beneficial, especially if your column has been used with acidic mobile phases previously.[2]

Q4: What detection wavelength should I use for Benalaxyl?

A4: A UV detection wavelength of 206 nm has been successfully used for the analysis of Benalaxyl enantiomers.[4]

Q5: Are there alternative methods to HPLC for Benalaxyl chiral separation?

A5: Yes, electrokinetic chromatography (EKC) using cyclodextrins as chiral selectors is another reported method. One study demonstrated the use of 5 mM succinyl-β-CD in a 50 mM 2-morpholinoethanesulfonic acid buffer (pH 6.5) to achieve high resolution.[5] Additionally, an environmentally friendly method using ultra-performance convergence chromatography with carbon dioxide and ethanol as the mobile phase has been developed.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the chiral separation of this compound.

Method 1: Normal-Phase HPLC

This is a commonly used method for the chiral separation of Benalaxyl.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD).

-

Mobile Phase: n-hexane : 2-propanol (97:3, v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 20°C.[3]

-

Detection: UV at 206 nm.[4]

-

Injection Volume: 10 µL.

Method 2: Electrokinetic Chromatography (EKC)

This method offers an alternative to traditional HPLC.

-

System: Capillary Electrophoresis instrument.

-

Chiral Selector: 5 mM succinyl-β-cyclodextrin dissolved in the background electrolyte.[5]

-

Background Electrolyte: 50 mM 2-morpholinoethanesulfonic acid (MES) buffer, pH 6.5.[5]

-

Voltage: Optimized for the specific instrument and capillary dimensions.

-

Detection: UV detection at a suitable wavelength (e.g., 206 nm).

Data Presentation

The following tables summarize quantitative data from various studies on the chiral separation of Benalaxyl.

Table 1: Chromatographic Conditions for Benalaxyl Chiral Separation

| Parameter | Method 1 (HPLC) | Method 2 (EKC) |

| Stationary Phase/Selector | Cellulose tris-(3,5-dimethylphenylcarbamate) | 5 mM succinyl-β-CD |

| Mobile Phase/Buffer | n-hexane:isopropanol (97:3) | 50 mM MES buffer (pH 6.5) |

| Flow Rate/Voltage | 1.0 mL/min | Not specified |

| Temperature | 20°C | Not specified |

| Detection Wavelength | 206 nm | Not specified |

| Resolution (Rs) | Good separation reported | ~15 |

Table 2: Method Validation Parameters for Benalaxyl Enantiomers

| Parameter | Value (Method 1 - in plasma)[3] | Value (Method 3 - in soil, water, grape)[4] |

| Linearity Range | 0.25-25 µg/mL | 0.52-259.2 mg/L |

| Correlation Coefficient (r²) | > 0.9994 | |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.26 mg/L |

| Limit of Quantification (LOQ) | 0.25 µg/mL | Not specified |

| Mean Recovery | > 90% | Not specified |

Visualizations

Troubleshooting Workflow for Benalaxyl Chiral Separation

The following diagram illustrates a logical workflow for troubleshooting common issues during the chiral separation of this compound.

Caption: Troubleshooting workflow for optimizing this compound chiral separation.

References

- 1. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting poor peak resolution in Benalaxyl HPLC analysis

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benalaxyl. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help resolve poor peak resolution and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a reversed-phase HPLC analysis of Benalaxyl?

A typical starting point for a reversed-phase HPLC analysis of Benalaxyl involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution.[2]

Q2: My Benalaxyl peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for a basic compound like Benalaxyl is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material.[1] To address this, you can try the following:

-

Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding phosphoric or formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.

-

Use a Different Column: Employing a column with low silanol activity or an end-capped column can minimize tailing.

-

Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.

Q3: I am observing peak fronting for my Benalaxyl standard. What could be the reason?

Peak fronting in HPLC can be attributed to several factors, including:

-

Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting. Try reducing the injection volume or diluting the sample.

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.

-

Column Degradation: A void at the head of the column can also cause peak fronting. This may require column replacement.

Q4: My chromatogram shows broad peaks for Benalaxyl. How can I improve the peak sharpness?

Broad peaks can be a result of several issues:

-

Low Flow Rate: An excessively low flow rate can lead to band broadening due to diffusion. Ensure your flow rate is optimal for your column dimensions and particle size.

-

Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

-

Column Contamination or Aging: A contaminated or old column can lose its efficiency, resulting in broader peaks. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

-

Inappropriate Mobile Phase: The viscosity and composition of the mobile phase can affect peak width. Ensure your mobile phase is well-mixed and degassed.

Q5: I am having trouble separating Benalaxyl from an impurity that elutes very close to it. What strategies can I use to improve resolution?

Improving the resolution between closely eluting peaks can be achieved by:

-

Optimizing the Mobile Phase: Adjusting the ratio of organic solvent to water in the mobile phase can alter the selectivity of the separation. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase the separation between peaks.

-

Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.

-

Adjusting the Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.

-

Using a Different Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary selectivity to resolve the peaks.

Troubleshooting Guides

Poor Peak Resolution

Poor peak resolution can manifest as peak tailing, fronting, splitting, or broad peaks. The following guide provides a systematic approach to troubleshooting these issues.

Caption: A flowchart for diagnosing and resolving poor peak resolution in HPLC.

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible results. Below is a typical reversed-phase HPLC method for the analysis of Benalaxyl that can be used as a starting point.

Standard Reversed-Phase HPLC Method for Benalaxyl

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 206 nm[1] |

| Sample Preparation | Dissolve standard in mobile phase |

Note: This is a general method and may require optimization for specific matrices or instrumentation.

Data Presentation

Consistent data logging and comparison are key to effective troubleshooting. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting.

Troubleshooting Data Comparison

| Parameter | Before Troubleshooting | After Troubleshooting | Target Value |

| Retention Time (min) | Consistent | ||

| Peak Asymmetry (Tailing Factor) | 0.9 - 1.2 | ||

| Peak Width at Half Height (min) | Minimized | ||

| Resolution (Rs) to nearest peak | > 1.5 | ||

| Theoretical Plates (N) | Maximized |

Signaling Pathways and Logical Relationships

Understanding the factors that influence peak resolution is essential for effective troubleshooting. The following diagram illustrates the relationship between key HPLC parameters and their effect on peak shape and resolution.

Caption: The influence of HPLC parameters on chromatographic resolution.

References

Reducing matrix effects in LC-MS/MS analysis of (+)-Benalaxyl

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of (+)-Benalaxyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?